1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide
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Description
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
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Biological Activity
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide, also known by its CAS number 1105217-49-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H23N5O2 with a molecular weight of approximately 389.45 g/mol. Its structure includes a piperidine core, a pyridazine moiety, and a substituted aromatic ring, which contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C22H23N5O2 |
Molecular Weight | 389.45 g/mol |
CAS Number | 1105217-49-9 |
Preliminary studies indicate that this compound interacts with various biological targets, including receptors involved in signaling pathways critical for cell proliferation and survival. The presence of the pyridazine and piperidine groups suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic processes.
Anticancer Activity
Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, studies on similar piperidine derivatives have demonstrated their ability to inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanism involves the modulation of key signaling pathways such as the MAPK/ERK pathway .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies suggest that it exhibits inhibitory effects against various bacterial strains, making it a candidate for further development as an antibacterial agent. This activity is likely due to its ability to disrupt bacterial cell membrane integrity or inhibit essential metabolic pathways .
Enzyme Inhibition
The compound has shown promise as an inhibitor of cytochrome P450 enzymes, particularly CYP51, which is involved in sterol biosynthesis in pathogenic organisms such as Leishmania. This inhibition could lead to potential therapeutic applications in treating diseases caused by these pathogens .
Case Studies
- Anticancer Efficacy : A study conducted on a series of piperidine derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
- Antimicrobial Screening : In a comparative study evaluating the antimicrobial properties of several pyridazine derivatives, this compound displayed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-pyridin-4-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-29-19-4-2-16(3-5-19)20-6-7-21(26-25-20)27-14-10-17(11-15-27)22(28)24-18-8-12-23-13-9-18/h2-9,12-13,17H,10-11,14-15H2,1H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZMACCVELECQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.